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Compound of Interest

Compound Name: 1-Pyrazin-2-yl-1,4-diazepane

Cat. No.: B1333839 Get Quote

An In-depth Technical Guide to 1-Pyrazin-2-yl-
1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the chemical compound 1-Pyrazin-2-yl-
1,4-diazepane, including its chemical structure, IUPAC name, and predicted physicochemical

properties. Due to the limited availability of direct experimental data for this specific molecule,

this document presents a plausible synthetic route and expected characterization data based

on established methodologies for analogous N-aryl-1,4-diazepanes. Furthermore, potential

biological activities and associated signaling pathways are discussed in the context of the

known pharmacology of pyrazine and 1,4-diazepine derivatives. This guide serves as a

valuable resource for researchers interested in the synthesis, characterization, and potential

therapeutic applications of this and related compounds.

Chemical Structure and Nomenclature
The chemical structure and IUPAC name for the compound of interest are foundational to any

further investigation.
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CAS Number: 502133-53-1[1]

IUPAC Name: 1-(Pyrazin-2-yl)-1,4-diazepane[1]

Molecular Formula: C₉H₁₄N₄

Molecular Weight: 178.23 g/mol

Chemical Structure: 

Physicochemical Properties (Predicted)
Quantitative data for 1-Pyrazin-2-yl-1,4-diazepane is not readily available in the literature. The

following table summarizes predicted physicochemical properties, which are crucial for

assessing drug-likeness and developing analytical methods.

Property Predicted Value Data Source

Molecular Weight 178.23 g/mol Calculated

logP 0.4 PubChem (Analog)[2]

Topological Polar Surface Area

(TPSA)
53.5 Å² Calculated

Hydrogen Bond Donors 1 Calculated

Hydrogen Bond Acceptors 4 Calculated

Rotatable Bonds 1 Calculated

Synthesis and Characterization
While a specific, published synthesis for 1-Pyrazin-2-yl-1,4-diazepane has not been identified,

a plausible and commonly employed method for the synthesis of N-aryl-1,4-diazepanes is the
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Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful

tool for the formation of carbon-nitrogen bonds.

Proposed Experimental Protocol: Buchwald-Hartwig
Amination
This protocol is a generalized procedure based on established methods for similar couplings.

Materials:

2-Chloropyrazine

1,4-Diazepane (Homopiperazine)

Palladium(II) acetate (Pd(OAc)₂)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)

Toluene (anhydrous)

Ethyl acetate

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-

chloropyrazine (1.0 mmol), 1,4-diazepane (1.2 mmol), sodium tert-butoxide (1.4 mmol),

palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
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Add anhydrous toluene (5 mL) via syringe.

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., dichloromethane/methanol gradient) to yield 1-Pyrazin-2-yl-1,4-diazepane.

Logical Workflow for Synthesis
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Caption: Proposed synthetic workflow for 1-Pyrazin-2-yl-1,4-diazepane.

Expected Characterization Data
The following table outlines the expected analytical data for the characterization of 1-Pyrazin-
2-yl-1,4-diazepane.
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Technique Expected Observations

¹H NMR

Signals corresponding to the pyrazine ring

protons (typically in the aromatic region, δ 8.0-

8.5 ppm). Signals for the diazepane ring

protons, likely appearing as complex multiplets

in the aliphatic region (δ 2.5-4.0 ppm). The NH

proton of the diazepane ring will appear as a

broad singlet.

¹³C NMR

Resonances for the carbon atoms of the

pyrazine ring (in the aromatic region, δ 130-160

ppm). Resonances for the carbon atoms of the

diazepane ring (in the aliphatic region, δ 40-60

ppm).

Mass Spectrometry (MS)

The molecular ion peak (M⁺) or the protonated

molecular ion peak ([M+H]⁺) corresponding to

the exact mass of the compound. Fragmentation

patterns may show the loss of fragments from

the diazepane ring.

Infrared (IR) Spectroscopy

C-H stretching vibrations for the aromatic and

aliphatic protons. N-H stretching vibration for the

secondary amine in the diazepane ring. C=N

and C=C stretching vibrations characteristic of

the pyrazine ring.

Potential Biological Activity and Signaling Pathways
While no specific biological data for 1-Pyrazin-2-yl-1,4-diazepane has been reported, the

constituent moieties, pyrazine and 1,4-diazepane, are present in numerous biologically active

compounds.

Insights from Analogous Compounds
1,4-Diazepine Derivatives: This class of compounds is well-known for its diverse

pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial,
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antifungal, and anticancer properties.[3] The seven-membered ring serves as a versatile

scaffold in medicinal chemistry.

Pyrazine Derivatives: Pyrazine-containing molecules have been investigated for a wide

range of therapeutic applications, including as kinase inhibitors in oncology.[4] The nitrogen

atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with

biological targets.

Potential Signaling Pathway Involvement
Given the prevalence of pyrazine-based compounds as kinase inhibitors, a plausible area of

investigation for 1-Pyrazin-2-yl-1,4-diazepane would be its effect on intracellular signaling

cascades regulated by kinases. For instance, many kinase inhibitors target pathways such as

the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]

2. mdpi.com [mdpi.com]

3. Synthesis, selected coordination chemistry and extraction behavior of a
(phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane
platform (Journal Article) | OSTI.GOV [osti.gov]

4. Chemical structure and biological activity of the diazepines - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["1-Pyrazin-2-yl-1,4-diazepane" chemical structure and
IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333839#1-pyrazin-2-yl-1-4-diazepane-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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